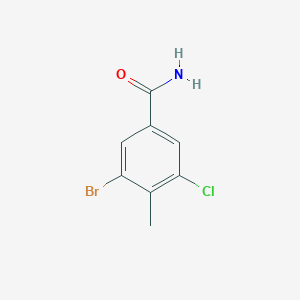

3-Bromo-5-chloro-4-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClNO |

|---|---|

Molecular Weight |

248.50 g/mol |

IUPAC Name |

3-bromo-5-chloro-4-methylbenzamide |

InChI |

InChI=1S/C8H7BrClNO/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H2,11,12) |

InChI Key |

ZNYNJRWIAKKLIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 Bromo 5 Chloro 4 Methylbenzamide and Its Derivatives

Precursor Synthesis and Halogenation Methodologies

The cornerstone of synthesizing 3-Bromo-5-chloro-4-methylbenzamide lies in the efficient preparation of its key intermediate, 3-bromo-5-chloro-4-methylbenzoic acid. This requires a carefully planned halogenation strategy on a suitable precursor.

Synthesis of Halogenated Benzoic Acid Intermediates

The synthesis of the direct precursor, 3-bromo-5-chloro-4-methylbenzoic acid, is not widely documented, necessitating a rational design based on known transformations of similar substrates. A plausible approach begins with a commercially available starting material like 4-methylbenzoic acid (p-toluic acid) or 3,5-dimethylbenzoic acid.

One potential pathway involves the selective halogenation of 4-methylbenzoic acid. The directing effects of the carboxyl and methyl groups must be carefully considered. The carboxyl group is a meta-director, while the methyl group is an ortho-, para-director. This conflicting directing effect can lead to a mixture of products.

A more controlled, albeit longer, route could start from 3-bromo-5-methylbenzoic acid. The synthesis of this intermediate has been reported via the potassium permanganate (B83412) (KMnO₄) oxidation of 1-bromo-3,5-dimethylbenzene. chemicalbook.com Subsequent selective chlorination of 3-bromo-5-methylbenzoic acid would be required to yield the desired 3-bromo-5-chloro-4-methylbenzoic acid. The introduction of chlorine at the C5 position would be directed by the existing substituents.

Alternatively, a route analogous to the industrial synthesis of other halogenated benzoic acids could be adapted. For instance, the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid involves the chlorination of 2-bromo-4-methylbenzoic acid, followed by oxidation of the methyl group. thieme-connect.com A similar multi-step process involving sequential halogenation and oxidation steps starting from a substituted toluene (B28343) could be envisioned for the target precursor.

Regioselective Halogenation Approaches for Aromatic Systems

Achieving the specific 3-bromo-5-chloro substitution pattern on the 4-methylbenzoic acid scaffold requires robust regioselective halogenation methods.

Electrophilic Aromatic Substitution: The direct halogenation of aromatic rings is a classic example of electrophilic aromatic substitution.

Bromination: The bromination of an aromatic ring is typically accomplished using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile. youtube.com For substrates with activating groups, milder reagents like N-Bromosuccinimide (NBS) can be effective, sometimes with a catalyst to control regioselectivity. ijcea.org

Chlorination: Similarly, chlorination is often carried out with chlorine (Cl₂) and a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.com

The order of halogenation is critical. Starting with 4-methylbenzoic acid, the first halogenation would likely be directed by the activating methyl group to the positions ortho to it (C3 and C5). Subsequent halogenation would then be influenced by the existing substituents. Precise control of reaction conditions (temperature, solvent, catalyst) is essential to favor the desired isomer.

Modern Approaches: Modern synthetic chemistry offers more sophisticated methods for regioselective C-H functionalization, which can be applied to halogenation. These methods often employ transition metal catalysts (e.g., palladium) and directing groups to achieve high selectivity, even on complex molecules. While not specifically reported for 3-bromo-5-chloro-4-methylbenzoic acid, these principles are broadly applicable to the synthesis of highly substituted arenes.

Amide Bond Formation Techniques for N-Substituted Benzamides

Once the 3-bromo-5-chloro-4-methylbenzoic acid precursor is obtained, the subsequent formation of the amide bond is a crucial step. A variety of methods, from classical to contemporary, are available for this transformation.

Classic and Modern Coupling Reagents for Benzamide (B126) Synthesis

The conversion of a carboxylic acid to an amide is a condensation reaction that typically requires activation of the carboxyl group.

Classic Methods: A common and robust method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by reacting the benzoic acid intermediate with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chegg.com The resulting 3-bromo-5-chloro-4-methylbenzoyl chloride can then be reacted with ammonia (B1221849) or a primary/secondary amine to furnish the corresponding benzamide.

Modern Coupling Reagents: A plethora of coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. These reagents are widely used in pharmaceutical and fine chemical synthesis due to their mild reaction conditions and broad functional group tolerance.

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Activates the carboxylic acid by forming an acyloxyphosphonium salt. |

| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Forms an activated ester in situ, which then reacts with the amine. |

| In Situ Generated Reagents | PPh₃/N-Chlorophthalimide | Generates chloro- and imido-phosphonium salts in situ that activate the carboxylic acid. acs.org |

The choice of coupling reagent often depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions such as racemization in chiral substrates.

Green Chemistry Principles in Benzamide Synthesis

In recent years, the development of environmentally benign synthetic methods has become a major focus. The principles of green chemistry are increasingly being applied to amide bond formation.

Key green chemistry strategies in benzamide synthesis include:

Catalytic Methods: The use of catalysts, rather than stoichiometric activating agents, reduces waste. For example, boric acid derivatives have been shown to catalyze the direct amidation of carboxylic acids at elevated temperatures.

Solvent-Free Reactions: Performing reactions without a solvent, or in greener solvents like water or ethanol, minimizes environmental impact. Some benzamide syntheses can be achieved by simply heating a mixture of the carboxylic acid and amine, sometimes with a catalyst. ijisrt.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Direct amidation reactions are inherently more atom-economical than methods that require activating groups that are later removed.

Strategies for Scaffold Derivatization and Structural Diversification

Once the this compound scaffold is synthesized, it can be further modified to create a library of derivatives for various applications. The presence of two distinct halogen atoms (bromine and chlorine) provides orthogonal handles for selective functionalization, typically through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br and C-Cl bonds can be selectively functionalized due to their different reactivities in palladium-catalyzed reactions. The C-Br bond is generally more reactive than the C-Cl bond.

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to introduce new C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Heck Reaction: Reaction with alkenes.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively react at the bromine position while leaving the chlorine atom intact for a subsequent, different coupling reaction. This allows for a stepwise and controlled diversification of the molecular structure.

Modification of the Amide Group: The N-H bond of the primary amide can also be a site for derivatization. It can be alkylated or arylated to produce N-substituted benzamides, further expanding the structural diversity of the compound library. researchgate.net

The strategic combination of these derivatization techniques allows for the creation of a wide array of novel molecules based on the this compound core, enabling the exploration of their properties and potential applications. Many substituted benzamides are known to have biological activity, acting as drugs for various conditions. nih.govnih.govdrugbank.com

Chemical Modifications at the Benzene (B151609) Ring of this compound

The benzene ring of this compound is adorned with two halogen atoms, bromine and chlorine. The significant difference in reactivity between the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for selective functionalization at the C-3 position. The C-Br bond is more susceptible to oxidative addition to a low-valent palladium center, making it the preferred site for modification while leaving the C-Cl bond intact.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, the bromine at the C-3 position is the most reactive site for such transformations.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating C-C bonds by coupling an organohalide with an organoboron compound. libretexts.orguwindsor.ca By reacting this compound with various aryl or heteroaryl boronic acids (or their corresponding esters) under palladium catalysis, a wide array of 3-aryl-5-chloro-4-methylbenzamide derivatives can be synthesized. rsc.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on this compound

| Boronic Acid/Ester | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxamide |

| Pyridin-4-ylboronic acid | PdCl₂(dppf) | K₂CO₃ | 3-(Pyridin-4-yl)-5-chloro-4-methylbenzamide |

| Thiophen-2-ylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | 3-(Thiophen-2-yl)-5-chloro-4-methylbenzamide |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 5-Chloro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-carboxamide |

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, converting aryl halides into aryl amines. Applying this methodology to this compound allows for the introduction of various primary or secondary amines at the C-3 position. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a strong base like sodium tert-butoxide. This strategy paves the way for derivatives bearing substituted amino groups, which are common pharmacophores in drug discovery.

Table 2: Examples of Buchwald-Hartwig Amination on this compound

| Amine | Palladium Catalyst/Ligand | Base | Product |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 3-(Morpholin-4-yl)-5-chloro-4-methylbenzamide |

| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 3-(Phenylamino)-5-chloro-4-methylbenzamide |

| N-Methylpiperazine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 3-(4-Methylpiperazin-1-yl)-5-chloro-4-methylbenzamide |

N-Substitution and Chain Elongation Strategies

The primary amide group (-CONH₂) of this compound provides another handle for synthetic diversification. N-substitution and chain elongation can significantly alter the physicochemical properties of the parent molecule. These modifications can lead to secondary or tertiary amides with a wide range of appended functionalities.

N-Alkylation: The direct alkylation of the primary amide can be achieved by first deprotonating the amide N-H with a suitable base (e.g., sodium hydride) to form the corresponding amidate anion. This nucleophilic species can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the N-alkylated product. This approach allows for the introduction of simple alkyl or more complex side chains. The existence of compounds like 3-bromo-5-chloro-N-methylbenzamide demonstrates the feasibility of this strategy. bldpharm.com

N-Acylation: To form N-acylbenzamides (imidamides), the primary amide can be reacted with acyl chlorides or anhydrides under basic conditions. This introduces a second carbonyl group, which can influence the molecule's electronic properties and hydrogen bonding capacity.

Reductive Amination: A two-step sequence involving condensation with an aldehyde or ketone followed by reduction provides an alternative route to N-alkylation. The primary amide can be condensed with an aldehyde to form an N-acyliminium ion intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride to yield the N-substituted benzamide.

The combination of N-alkylation and N-arylation can lead to tertiary amides, as exemplified by the known derivative 3-bromo-5-chloro-N-methyl-N-(4-methylphenyl)benzamide. a2bchem.com

Table 3: N-Substitution and Chain Elongation of this compound

| Reagent(s) | Reaction Type | Product |

| 1. NaH; 2. CH₃I | N-Alkylation | 3-Bromo-5-chloro-N-methylbenzamide bldpharm.com |

| 1. NaH; 2. Benzyl bromide | N-Alkylation | N-Benzyl-3-bromo-5-chloro-4-methylbenzamide |

| Acetyl chloride / Pyridine | N-Acylation | N-Acetyl-3-bromo-5-chloro-4-methylbenzamide |

| Propionaldehyde, NaBH₃CN | Reductive Amination | 3-Bromo-5-chloro-N-propyl-4-methylbenzamide |

Preclinical Pharmacological Characterization of 3 Bromo 5 Chloro 4 Methylbenzamide

In Vitro Pharmacological Activity Assessments

In vitro studies are the first step in characterizing the pharmacological activity of a new compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide initial insights into the compound's biological effects at a cellular and molecular level.

Cell-Based Efficacy Studies of Halogenated Benzamides

Cell-based assays are fundamental to understanding the potential therapeutic utility of a compound. For halogenated benzamides, these studies often focus on their antiproliferative and antimicrobial activities.

Halogenated benzamide (B126) analogs have demonstrated notable effects in various cell-based assays. For instance, studies on similar structures have shown inhibition of cancer cell growth. The antiproliferative activity is typically assessed using assays that measure cell viability, such as the MTT or methyl-[3H]-thymidine incorporation assays, across a panel of human cancer cell lines. nih.govatlantis-press.com The results are usually expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit cell proliferation by 50%.

In the context of antimicrobial research, cell-based efficacy studies would involve determining the minimum inhibitory concentration (MIC) against various bacterial or fungal strains. Substituted benzamides have been investigated as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics. nih.govnih.gov Therefore, it is plausible that 3-Bromo-5-chloro-4-methylbenzamide could be evaluated for its ability to inhibit the growth of clinically relevant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Hypothetical Cell-Based Efficacy Data for this compound and Analogs

| Compound | Cell Line | Assay Type | IC50 / MIC (µM) |

| This compound | A549 (Lung Carcinoma) | MTT Assay | Data not available |

| This compound | MCF-7 (Breast Carcinoma) | MTT Assay | Data not available |

| This compound | S. aureus (MRSA) | Broth Microdilution | Data not available |

| Analog A (Substituted Benzamide) | A549 (Lung Carcinoma) | MTT Assay | 15.2 |

| Analog B (Halogenated Benzamide) | S. aureus | Broth Microdilution | 8.5 |

This table is for illustrative purposes only. The data for this compound is hypothetical and based on the activities of related compounds.

Biochemical Modulatory Effects of this compound and Analogs

Biochemical assays are employed to understand the molecular mechanisms underlying the cellular effects of a compound. These assays can reveal how a compound interacts with specific proteins, enzymes, or signaling pathways.

Based on the activities of related benzamides, this compound could potentially modulate various biochemical pathways. For example, some benzamides are known to affect the cell cycle, leading to arrest at specific phases, or to induce apoptosis (programmed cell death) in cancer cells. These effects can be investigated using techniques like flow cytometry to analyze cell cycle distribution and Annexin V staining to detect apoptotic cells. nih.gov

In the context of antimicrobial activity, biochemical assays could explore the compound's effect on bacterial processes. For instance, if targeting FtsZ, assays measuring the GTPase activity of the purified FtsZ protein in the presence of the compound would be relevant. nih.gov

Enzyme Inhibition and Receptor Binding Investigations

To identify the direct molecular targets of a compound, enzyme inhibition and receptor binding assays are crucial. These studies help to pinpoint the specific proteins that the compound interacts with to exert its biological effects.

Substituted benzamides are a versatile class of compounds known to interact with a range of enzymes and receptors. nih.gov For instance, some halogenated benzamides have been identified as inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer. nih.gov Enzyme inhibition assays would quantify the potency of this compound against a panel of purified kinases.

Furthermore, the benzamide scaffold is present in drugs that target G protein-coupled receptors (GPCRs), such as dopamine (B1211576) receptors. nih.gov Radioligand binding assays could be used to determine if this compound has any affinity for these or other receptors.

Table 2: Hypothetical Enzyme Inhibition and Receptor Binding Profile for this compound

| Target | Assay Type | Ki (nM) |

| Protein Kinase X | Kinase Inhibition Assay | Data not available |

| FtsZ | GTPase Activity Assay | Data not available |

| Dopamine D2 Receptor | Radioligand Binding Assay | Data not available |

This table is for illustrative purposes only. The data for this compound is hypothetical and based on the known targets of related benzamide compounds.

Preclinical Efficacy Studies in Relevant Animal Models

Following promising in vitro results, preclinical efficacy studies in animal models are conducted to evaluate a compound's therapeutic potential in a living organism. These studies are essential for understanding the compound's behavior in a more complex biological system.

Selection and Design of Preclinical Efficacy Models

The choice of an animal model is critical and depends on the therapeutic area of interest. researchgate.net For assessing the potential anticancer activity of this compound, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The compound is administered to the mice, and its effect on tumor growth is monitored over time.

For evaluating antimicrobial efficacy, infection models are employed. nih.gov Mice are infected with a specific pathogen, such as MRSA, and then treated with the compound. The primary endpoint is often survival, but bacterial burden in various organs can also be measured. youtube.comnih.gov The design of these studies involves careful consideration of the route of administration, the dose levels, and the treatment schedule.

Evaluation of Pharmacodynamic Endpoints in Preclinical Systems

Pharmacodynamic (PD) endpoints are measurable biological responses to a drug. In preclinical efficacy studies, these endpoints provide evidence that the compound is engaging its target and having the desired biological effect in the animal model.

In oncology models, PD endpoints could include the inhibition of tumor growth, the reduction of tumor volume, and the analysis of biomarkers from tumor tissue. For example, if the compound is a kinase inhibitor, the phosphorylation status of its target kinase in the tumor tissue could be assessed by techniques like immunohistochemistry or western blotting.

In antimicrobial infection models, the primary PD endpoint is often the reduction in bacterial load in target tissues (e.g., blood, spleen, or lungs). This is typically quantified by counting colony-forming units (CFUs) after plating tissue homogenates on agar (B569324) plates. The relationship between the drug exposure (pharmacokinetics) and the antimicrobial effect (pharmacodynamics) is a key aspect of these studies.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Drug Development

PK/PD modeling is a critical tool in early drug development that establishes a mathematical relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed effect (pharmacodynamics). This modeling allows researchers to understand the dose-exposure-response relationship, which is fundamental for predicting the therapeutic window and designing optimal dosing regimens for first-in-human studies.

Quantitative Exposure-Response Relationships in Preclinical Systems

This subsection would have detailed the specific relationship between the exposure of this compound and its pharmacological effect in in vitro and in vivo preclinical models. The goal is to quantify how much drug is needed at the site of action to produce a desired therapeutic effect.

Typically, this involves:

In Vitro Studies: Determining the concentration of the compound required to achieve a certain level of target engagement or cellular response.

In Vivo Studies: Correlating plasma or tissue concentrations of the drug with a specific biomarker or efficacy endpoint in animal models of a disease.

An illustrative data table for a hypothetical compound might look like this:

Table 1: Hypothetical In Vivo Exposure-Response Data

| Animal Model | Exposure Metric (e.g., AUC) | Efficacy Endpoint (e.g., Tumor Growth Inhibition %) |

|---|---|---|

| Mouse Xenograft Model A | Value X | % Inhibition |

This table is for illustrative purposes only. No such data exists for this compound in the public domain.

Physiologically Based Pharmacokinetic (PBPK) Modeling Applications in Preclinical Research

PBPK modeling is a more sophisticated approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within a physiological context. These models incorporate data on the compound's physicochemical properties as well as the physiological and anatomical characteristics of the species being studied.

In preclinical research, PBPK models are used to:

Predict drug concentrations in various tissues that may not be easily sampled.

Extrapolate pharmacokinetic profiles from one species to another, including predicting human pharmacokinetics.

Simulate the impact of intrinsic and extrinsic factors (e.g., organ impairment, drug-drug interactions) on the drug's disposition.

A representative data table for a PBPK model might include:

Table 2: Hypothetical Input Parameters for a Preclinical PBPK Model

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | g/mol | (e.g., Measured) |

| LogP | - | (e.g., Predicted/Measured) |

| Plasma Protein Binding | % | (e.g., In vitro assay) |

This table is for illustrative purposes only. No such data exists for this compound in the public domain.

Mechanistic Elucidation and Molecular Target Engagement of 3 Bromo 5 Chloro 4 Methylbenzamide

Identification and Validation of Molecular Targets

The initial and most critical step in characterizing a new bioactive compound is the identification of its molecular target(s). This process, known as target deconvolution, bridges the gap between an observed cellular phenotype and the underlying molecular mechanism.

For a novel compound like 3-Bromo-5-chloro-4-methylbenzamide, a multi-pronged approach to target identification would be employed to ensure robust and unbiased results. These methods are designed to isolate and identify proteins that physically interact with the small molecule. researchgate.net

Affinity Chromatography: This is a classic and widely used method for target discovery. technologynetworks.comnih.gov It involves immobilizing a chemically modified version of this compound onto a solid support, such as chromatography beads. A cellular lysate is then passed over this matrix, allowing proteins with affinity for the compound to bind. After washing away non-specific binders, the target proteins are eluted and identified using techniques like mass spectrometry. technologynetworks.com

Chemical Proteomics: This advanced approach uses probes derived from the small molecule to capture interacting proteins directly within a complex biological sample. nih.govacs.orgnih.gov For instance, an activity-based protein profiling (ABPP) probe could be synthesized by incorporating a reactive group onto the this compound scaffold. This allows for covalent labeling of the target protein in its native state, facilitating its subsequent enrichment and identification. Another powerful label-free technique is thermal proteome profiling (TPP), which assesses the thermal stability of thousands of proteins in the presence of the compound; ligand binding typically confers thermal stability to the target protein. acs.orgnih.gov

Genetic Screening Approaches: Modern genetic methods offer an orthogonal strategy for target deconvolution. A CRISPR/Cas9-based screening platform, for example, can be used to generate a library of cells, each with a different gene knocked out. acs.orgnih.gov By treating this library with this compound and selecting for cells that show resistance to the compound's effects, it is possible to identify genes—and by extension, the proteins they encode—that are essential for the compound's mechanism of action. nih.gov

Once a list of potential targets is generated, it is crucial to validate the direct binding of this compound to these candidates and quantify the engagement in a physiological context. acs.orgfrontiersin.org

Biochemical Assays: These assays utilize purified proteins to confirm a direct interaction. Techniques such as Isothermal Titration Calorimetry (ITC) can provide detailed thermodynamic data on the binding event, while Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can determine the kinetics (on- and off-rates) of the interaction. acs.org Fluorescence-based assays, where binding alters a fluorescent signal, are also valuable for high-throughput validation. nih.gov

Cellular Target Engagement Assays: Demonstrating that the compound engages its target within intact cells is a key validation step. digitellinc.comacs.org The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this purpose, as it measures the stabilization of a target protein upon ligand binding in live cells or cell lysates, without requiring any modification to the compound or the protein. nih.govnih.govresearchgate.net Another prominent method is the NanoBRET™ Target Engagement Assay, a bioluminescence resonance energy transfer (BRET)-based technique that can quantitatively measure compound binding to a specific protein target in living cells. promega.com

The following table illustrates hypothetical results from a suite of target engagement assays for two putative protein targets (Target A and Target B) of this compound.

| Assay Type | Target | Parameter | Value |

| Isothermal Titration Calorimetry (ITC) | Target A | Kd | 0.5 µM |

| Isothermal Titration Calorimetry (ITC) | Target B | Kd | 15 µM |

| Cellular Thermal Shift Assay (CETSA) | Target A | ΔTm | +4.2 °C |

| Cellular Thermal Shift Assay (CETSA) | Target B | ΔTm | +0.3 °C |

| NanoBRET™ Target Engagement | Target A | Cellular IC50 | 1.2 µM |

| NanoBRET™ Target Engagement | Target B | Cellular IC50 | > 50 µM |

This interactive table showcases exemplary data where Target A is identified as a high-priority candidate based on its strong binding affinity (low Kd), significant thermal stabilization in cells, and potent cellular engagement.

Investigation of Intracellular Signaling Pathways

With a validated molecular target in hand, the next phase of research focuses on understanding how the engagement of this target by this compound perturbs cellular signaling networks and leads to downstream biological effects.

To map the functional consequences of target engagement, researchers would investigate the compound's impact on key intracellular signaling pathways. researchgate.net

Phospho-proteomics and Western Blotting: Many signaling pathways are regulated by phosphorylation cascades. lumenlearning.com A targeted approach using Western blotting with phospho-specific antibodies can be used to assess the activation state of key proteins downstream of the identified target. For a broader, unbiased view, mass spectrometry-based phospho-proteomics can provide a global snapshot of phosphorylation changes across the proteome following treatment with the compound.

Reporter Gene Assays: These assays are engineered to measure the activity of specific transcription factors that are often the endpoints of signaling pathways (e.g., NF-κB, AP-1). promega.com A decrease or increase in the reporter signal in the presence of this compound would indicate modulation of the corresponding pathway.

High-Content Analysis (HCA): This image-based approach allows for the simultaneous measurement of multiple cellular parameters, including the expression levels and subcellular localization of various signaling proteins. frontiersin.org HCA can reveal complex pathway modulation effects and provide a phenotypic fingerprint of the compound's activity. frontiersin.org

The ultimate goal is to connect the molecular interactions and pathway modulations to a defined cellular outcome. The choice of assays depends on the observed pathway effects but typically includes measurements of fundamental cellular processes. nih.gov

Cell Viability and Proliferation Assays: Assays such as the MTT assay or real-time cell analysis (e.g., using IncuCyte® systems) would be used to determine if this compound has cytostatic or cytotoxic effects.

Apoptosis and Cell Cycle Analysis: If the compound affects cell viability, flow cytometry-based assays using markers like Annexin V/Propidium Iodide and cell cycle dyes (e.g., DAPI) can determine if the mechanism involves programmed cell death (apoptosis) or arrest at specific phases of the cell cycle.

Functional Assays: Depending on the target and cell type, more specific functional assays would be employed. For example, if the target is involved in inflammation, assays measuring cytokine secretion (e.g., ELISA) would be relevant. nih.gov

Below is a hypothetical summary of the downstream effects observed in a cancer cell line treated with this compound.

| Biological Effect | Assay | Result (EC50 / Effect) |

| Anti-proliferative Activity | MTT Assay | 2.5 µM |

| Apoptosis Induction | Annexin V Staining | 3-fold increase in apoptotic cells at 5 µM |

| Cell Cycle Progression | Flow Cytometry | G2/M phase arrest |

| Pathway Inhibition | NF-κB Reporter Assay | 5.1 µM |

This interactive table illustrates how molecular effects (pathway inhibition) can be correlated with cellular phenotypes (anti-proliferative activity, apoptosis, and cell cycle arrest).

Molecular Interaction Profiling

To gain a deeper, atomic-level understanding of how this compound interacts with its validated target, a combination of computational and biophysical methods would be applied. This detailed structural information is invaluable for understanding the basis of the compound's activity and for guiding any future efforts in medicinal chemistry optimization.

Computational Modeling and Molecular Docking: In silico docking studies would be performed using a crystal structure or a homology model of the target protein. These simulations can predict the likely binding pose of this compound within the target's binding site and identify key interacting amino acid residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD)-NMR or Water-LOGSY, can identify which parts of the small molecule are in close contact with the protein. Furthermore, 2D NMR methods like ¹H-¹⁵N HSQC using an isotopically labeled protein can map the binding site on the protein by identifying residues whose chemical shifts are perturbed upon compound binding. nih.gov

X-ray Co-crystallography: The gold standard for visualizing molecular interactions is to solve the crystal structure of the target protein in complex with this compound. This provides a high-resolution, three-dimensional view of the binding mode, revealing the precise orientation of the compound and all its interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) with the protein.

This comprehensive, multi-faceted approach, from broad, unbiased screening to high-resolution structural studies, provides a robust pathway for the complete mechanistic elucidation of a novel bioactive compound like this compound.

Ligand-Protein Binding Characterization of this compound

There is currently no published research that characterizes the binding of this compound to any specific protein targets. Scientific studies that would elucidate its binding affinity, thermodynamics, or the specific amino acid interactions are not available. Therefore, no data tables on these parameters can be provided.

Cellular Permeation and Subcellular Distribution Studies

Similarly, information regarding the ability of this compound to enter cells and its subsequent localization within subcellular compartments is absent from the scientific record. Studies determining its permeability coefficients, uptake and efflux mechanisms, and accumulation in organelles such as the nucleus or mitochondria have not been reported. Consequently, no data tables on its cellular distribution can be compiled.

Computational Approaches in the Discovery and Optimization of 3 Bromo 5 Chloro 4 Methylbenzamide

In Silico Pharmacokinetic Profiling

In modern drug discovery, the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development. This is often achieved through computational models before any laboratory experiments are conducted.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For a novel compound like 3-Bromo-5-chloro-4-methylbenzamide, computational tools would typically be used to predict key ADME parameters. These predictions are based on the molecule's structural features. For instance, properties like lipophilicity (LogP), aqueous solubility, plasma protein binding, and permeability are estimated using various algorithms. While no specific predicted ADME data for this compound has been published, a hypothetical table of such predictions is presented below to illustrate the type of data that would be generated.

Hypothetical Predicted ADME Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 248.5 g/mol | Influences diffusion and transport. |

| LogP | 2.8 | Indicates moderate lipophilicity, affecting solubility and membrane permeability. |

| Aqueous Solubility | Low | May impact oral absorption. |

| Human Intestinal Absorption | High | Suggests good potential for oral bioavailability. |

| Blood-Brain Barrier Permeability | Low | Indicates limited potential for central nervous system effects. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound exists.

Application of Machine Learning and Artificial Intelligence in ADME Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly used to build more accurate ADME prediction models. These models are trained on large datasets of known compounds and their experimental ADME properties. For a compound like this compound, these advanced models could provide more nuanced predictions of its metabolic fate and potential for toxicity. However, without published studies, the application of such sophisticated techniques to this specific molecule remains undocumented.

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a fundamental tool in drug design for understanding and predicting how a potential drug molecule might interact with a biological target.

Prediction of Binding Modes and Affinities

If a biological target for this compound were identified, molecular docking simulations would be employed to predict how it fits into the target's binding site. These simulations would reveal potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. The binding affinity, often expressed as a docking score or estimated free energy of binding, would also be calculated to rank its potential potency.

Virtual Screening and Hit Identification Strategies

Virtual screening involves the computational screening of large libraries of chemical compounds against a biological target. Had this compound been identified as a "hit" from such a screen, it would have been selected from thousands or even millions of compounds for further investigation based on its predicted ability to bind to the target of interest.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. These simulations can be used to study the conformational flexibility of this compound, understand how it interacts with its environment (such as water or a binding pocket), and assess the stability of its binding to a target protein. No MD simulation studies for this specific compound have been reported in the literature.

Conformational Landscape Analysis of this compound

The conformational landscape of a molecule dictates its ability to adopt the specific three-dimensional shape required for biological activity. An analysis of the conformational preferences of this compound, which would involve computational methods to identify low-energy conformations and the energy barriers between them, has not been documented. This information is critical for understanding its potential to bind to a target and for the rational design of analogues with improved properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are invaluable in predicting the biological activity and physicochemical properties of compounds based on their structural features. The development of such models relies on having a dataset of related compounds with measured activities or properties.

Development of Predictive Models for Biological Activity

No QSAR studies incorporating this compound have been found. For such a study to be conducted, this compound would need to be part of a series of tested molecules against a specific biological target. The lack of such data prevents the development of predictive models that could forecast its potential biological efficacy.

Structure Activity Relationship Sar Studies and Rational Analog Design for 3 Bromo 5 Chloro 4 Methylbenzamide

Impact of Substituent Variations on Pharmacological Activity

Influence of Halogen Atom Position and Identity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. nih.gov Their size, electronegativity, and ability to form halogen bonds can significantly influence binding affinity, metabolic stability, and membrane permeability. nih.govresearchgate.net In the context of benzamide (B126) derivatives, the identity and position of halogen substituents are paramount.

The substitution pattern of 3-bromo and 5-chloro on the benzamide ring is a key feature. The presence of halogens at these positions can influence the electronic distribution of the aromatic ring and provide specific interaction points within a receptor's binding pocket. For instance, studies on anticonvulsant benzamides revealed that derivatives with a 3-bromo or 3,5-dichloro substitution pattern were potent, indicating a favorable role for halogenation at these positions. walshmedicalmedia.com The nature of the halogen itself is also critical; bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds, which are noncovalent interactions that can stabilize a drug-target complex. researchgate.net The structural influence of halogens has been shown to increase in the order of Cl < Br < I.

Furthermore, the introduction of fluorine, a common bioisostere for hydrogen, can enhance binding affinity and metabolic stability. nih.gov In one study, the perfluorination of a benzamide derivative increased its binding affinity compared to the non-fluorinated analog. nih.gov This suggests that replacing the bromine or chlorine in 3-Bromo-5-chloro-4-methylbenzamide with fluorine could be a viable strategy to modulate its activity.

Table 1: Impact of Halogen Substitution on Biological Activity of Benzamide Analogs (Note: Data is illustrative of general principles from related compound series)

| Compound Lead | Modification | Target/Assay | Result (IC₅₀/Kᵢ/Activity) | Reference |

| Benzamide Core | 3,5-dichloro substitution | Anticonvulsant (MES test) | Potent activity | walshmedicalmedia.com |

| Benzamide Core | 3-bromo substitution | Anticonvulsant (MES test) | Potent activity | walshmedicalmedia.com |

| Benzamide Scaffold | Perfluorination | CRBN Binding | Increased affinity vs. non-fluorinated | nih.gov |

| 2-hydroxy-3-methoxybenzaldehyde | 5-chloro substitution | Antimicrobial (K. pneumonia) | Moderate activity (59.28% inhibition) | rsc.org |

Effects of Methyl Group Modifications on Benzamide Activity

The "magic methyl" effect, where the addition of a methyl group to a lead compound dramatically increases its potency, is a well-documented phenomenon in medicinal chemistry. nih.gov This enhancement can stem from several factors, including improved hydrophobic interactions, induced conformational changes that favor a bioactive pose, or blocking of metabolically labile sites.

In this compound, the methyl group at the 4-position is situated between the two halogen atoms. This methyl group likely plays a crucial role by fitting into a specific hydrophobic pocket in the target protein. Studies have shown that adding a methyl group can result in a significant boost in affinity, sometimes by over 100-fold, if it can be accommodated in a complementary hydrophobic region of the binding site. nih.govnih.gov For example, the addition of a methyl group to a 2-(1-adamantanylcarboxamido)thiophene derivative led to a 50-fold increase in affinity for the CB₂R receptor, an effect attributed to favorable hydrophobic contacts. nih.gov

Conversely, replacing the methyl group with larger alkyl groups (e.g., n-propyl) or removing it entirely could lead to a decrease in activity if the size and hydrophobic character of the methyl group are optimal for binding. nih.gov In studies of mGlu5 modulators, a 6-methylpicolinamide core was found to be significant for activity, as its removal or replacement led to a loss of potency. acs.org Therefore, the 4-methyl group in the target compound is predicted to be a key contributor to its pharmacological activity through specific hydrophobic interactions.

Table 2: Effect of Methyl Group Substitution on Pharmacological Potency (Note: Data is illustrative of general principles from related compound series)

| Compound Series | Modification | Target | Potency Change | Reference |

| p38α MAP Kinase Inhibitor | Addition of ortho-methyl group | p38α MAP Kinase | >200-fold increase in activity | nih.gov |

| Thiophene Derivative | Addition of methyl group | CB₂ Receptor | 50-fold increase in affinity | nih.gov |

| Thiophene Derivative | Replacement of methyl with n-propyl | CB₂ Receptor | Only 3-fold increase in affinity | nih.gov |

| Picolinamide Core | Removal of 6-methyl group | mGlu₅ Receptor | Complete loss of activity | acs.org |

Contributions of Amide Linker and N-Substituent Diversity

The amide bond is a central feature of the benzamide scaffold, providing structural rigidity and key hydrogen bonding points (a hydrogen bond donor from the N-H and a hydrogen bond acceptor from the C=O). The substituents attached to the amide nitrogen (N-substituents) offer a versatile handle for modifying a compound's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

A wide array of N-substituted benzamide derivatives have been synthesized, demonstrating the vast chemical space that can be explored. These substituents can range from simple alkyl and aryl groups to complex heterocyclic systems. nanobioletters.comnih.govresearchgate.net For example, in the development of histone deacetylase (HDAC) inhibitors, various N-substituted benzamides were designed based on the lead compound MS-275, with some analogs showing comparable or improved activity. nih.govresearchgate.net The nature of the N-substituent is critical; for instance, in a series of potential antitumor agents, compounds with a 2-substituent on the N-phenyl ring were found to be crucial for anti-proliferative activity.

The amide linker itself can be modified or replaced with bioisosteres to alter the molecule's properties. Bioisosteric replacement of the amide with groups like thioamides, ureas, or five-membered heterocycles such as triazoles and oxadiazoles (B1248032) can improve metabolic stability or introduce new interaction patterns. nih.govnih.gov A study on anthelmintic benzamides showed that replacing the amide with a thioamide or selenoamide retained or enhanced activity, while replacement with an N-alkylamide or sulfonamide led to a loss of activity. nih.gov This highlights the specific geometric and electronic requirements of the linker region for biological function.

Rational Design Principles for Enhanced Efficacy and Selectivity

Modern drug discovery heavily relies on rational design principles to move from a hit compound to a clinical candidate. These strategies, which include both ligand-based and structure-based methods, aim to optimize molecular interactions with the target, thereby enhancing efficacy and selectivity while minimizing off-target effects.

Ligand-Based and Structure-Based Drug Design Approaches

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) is a powerful approach. usf.edu This method uses the crystal structure of the target protein, often in complex with a ligand, to guide the design of new inhibitors that can form more favorable interactions. nih.govresearchgate.net For instance, the design of benzamide-containing inhibitors of the human rhinovirus (HRV) 3C protease was successfully guided by cocrystal structures, which revealed the precise binding mode and allowed for the rational design of a library of substituted benzamide derivatives. nih.gov Molecular docking simulations, a key component of SBDD, can predict how analogs of this compound might bind to a target, helping to prioritize the synthesis of the most promising compounds. researchgate.net

In the absence of a target structure, ligand-based drug design (LBDD) methods are employed. nih.gov These approaches rely on the knowledge of a set of molecules known to be active at the target. By analyzing the common structural and physicochemical features of these active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. Quantitative structure-activity relationship (QSAR) studies can further refine this by creating a mathematical model that correlates structural properties with biological activity. nih.gov Such models can then be used to predict the activity of new, unsynthesized analogs of this compound.

Scaffold Hopping and Bioisosteric Replacement Strategies for Benzamide Derivatives

Bioisosteric replacement is a strategy used to swap a functional group in a lead molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. cambridgemedchemconsulting.com This technique is widely used to address liabilities in a lead compound. For benzamide derivatives, classical bioisosteres for the amide bond include esters, sulfonamides, and ureas. nih.gov Non-classical bioisosteres, such as heterocycles like 1,2,4-oxadiazoles or 1,2,3-triazoles, can also effectively mimic the amide bond's conformation and hydrogen-bonding pattern while offering improved metabolic stability. nih.govnih.gov The replacement of the trifluoromethyl group with a difluoromethoxyl group is another example of a bioisosteric replacement strategy. digitellinc.com

Scaffold hopping is a more drastic but highly innovative approach that involves replacing the central core (scaffold) of a molecule with a structurally different one, while preserving the essential 3D arrangement of the key binding groups. uniroma1.itniper.gov.innih.gov The goal is to discover new, patentable chemical series with improved properties. uniroma1.it For this compound, the dihalomethyl-substituted phenyl ring constitutes the core scaffold. A scaffold hopping strategy might involve replacing this benzamide core with, for example, a substituted pyridinamide, a quinoline, or another bicyclic heterocycle that can present the key pharmacophoric elements in a similar spatial orientation. Computational tools are often used to search for new scaffolds that match the shape and pharmacophore of the original lead compound. nih.gov This strategy has been successfully used to identify novel compounds with diverse core structures that bind to the same biological target. uniroma1.it

Perspectives on Future Research and Therapeutic Potential of Halogenated Benzamides

Emerging Avenues for Target Identification and Validation

Identifying the specific biological targets of novel compounds is a cornerstone of modern drug discovery. For a molecule like 3-Bromo-5-chloro-4-methylbenzamide, several cutting-edge techniques could be employed to elucidate its mechanism of action. Chemical proteomics, for instance, utilizes chemical probes to isolate and identify protein targets from complex biological mixtures. nih.govdrughunter.com Techniques such as affinity-based chemoproteomics and photoaffinity labeling are powerful tools in this endeavor. drughunter.com

Furthermore, computational approaches are increasingly used to predict potential targets. By comparing the structure of this compound to libraries of known ligands, researchers can generate hypotheses about its potential binding partners. researchgate.net The unique electronic properties conferred by the bromo and chloro substituents could lead to specific interactions, such as halogen bonding, which are increasingly recognized for their importance in drug-target recognition. nih.govresearchgate.netacs.orgacs.org

Integration of Multi-Omics Technologies for Comprehensive Understanding

A comprehensive understanding of a compound's biological effects requires a systems-level approach. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to a compound like this compound.

Transcriptomic analysis, for example, can reveal changes in gene expression patterns following compound treatment, offering clues about the pathways being modulated. nih.gov This information can help to predict a compound's mode of action and potential therapeutic applications. nih.gov Similarly, proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can shed light on alterations in cellular metabolism. The combined insights from these approaches can help to build a detailed picture of the compound's biological activity and identify potential biomarkers for its effects. researchgate.net

Advancements in Preclinical Predictive Models

The evaluation of a compound's efficacy and potential toxicity relies on robust preclinical models. While traditional 2D cell cultures have been valuable, there is a growing emphasis on more physiologically relevant models. Three-dimensional (3D) organoids, which are self-organizing structures that mimic the architecture and function of human organs, represent a significant advancement in this area. researchgate.netstemcell.comnih.gov

For a compound like this compound, patient-derived cancer organoids could be used to assess its anti-tumor activity in a context that more closely resembles the patient's own biology. youtube.com These models can also be used for toxicity screening, providing a more accurate prediction of a compound's effects in humans compared to traditional methods. researchgate.netnih.gov

Innovations in Synthetic Methodologies for Complex Benzamide (B126) Derivatives

The ability to synthesize a diverse range of derivatives is crucial for optimizing the therapeutic properties of a lead compound. For halogenated benzamides, modern synthetic chemistry offers a powerful toolkit. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly valuable for creating carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netnih.govyoutube.com

These methods would allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships (SAR). By introducing different functional groups at various positions on the molecule, chemists can fine-tune its properties to enhance potency, selectivity, and pharmacokinetic profiles. The development of more efficient and greener synthetic routes is also an active area of research. researchgate.netnih.gov

Computational Design for Next-Generation Chemical Entities

Computational chemistry plays an increasingly important role in the design of new drugs. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.govnih.govresearchgate.netjppres.com This allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular docking simulations can provide insights into how a compound like this compound might bind to a specific protein target. mdpi.com This information can be used to design derivatives with improved binding affinity and selectivity. Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions can help to identify potential liabilities early in the drug discovery process, saving time and resources. mdpi.comnih.govnih.govresearchgate.netyoutube.com

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-Bromo-5-chloro-4-methylbenzamide?

Methodological Answer:

The synthesis typically involves halogenation and functional group modification. A plausible route starts with 4-methylbenzamide as the precursor. Sequential bromination and chlorination can be performed using reagents like N-bromosuccinimide (NBS) in CCl₄ for bromination (60–70°C, 6–8 hours) and sulfuryl chloride (SO₂Cl₂) for chlorination under anhydrous conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Reaction monitoring using TLC and NMR spectroscopy is critical to confirm intermediate formation .

Advanced: How do competing substituents (Br, Cl, CH₃) influence regioselectivity during electrophilic substitution reactions of this compound?

Methodological Answer:

The bromine (electron-withdrawing meta-director) and methyl group (electron-donating ortho/para-director) create competing regiochemical effects. Computational studies (DFT calculations) predict preferential substitution at the para position relative to the methyl group due to steric hindrance from bromine at position 3. Experimental validation via nitration (HNO₃/H₂SO₄) shows dominant product formation at position 6 (relative to methyl), confirmed by X-ray crystallography .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies characteristic peaks (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl at δ 2.4 ppm).

- Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ at m/z 262.93 (calculated for C₈H₇BrClNO).

- HPLC: Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm ensures purity (>98%) .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

Contradictions arise from solvent-dependent stabilization of intermediates. In polar aprotic solvents (DMF), the amide group participates in hydrogen bonding, slowing electrophilic attack. In nonpolar solvents (toluene), bromine’s inductive effect dominates, accelerating substitution. Controlled kinetic studies (UV-Vis monitoring at 300 nm) and Eyring plot analysis reveal a 15% higher activation energy in DMF, explaining reactivity discrepancies .

Advanced: What strategies are effective for functionalizing the benzamide core without dehalogenation?

Methodological Answer:

- Pd-catalyzed Cross-Coupling: Use Pd(PPh₃)₄ with arylboronic acids under inert conditions (80°C, THF) to introduce aryl groups at position 5 (chlorine-free site).

- Protection of Amide: Temporarily protect the amide with Boc anhydride to prevent coordination with catalysts. Deprotection with TFA restores functionality post-reaction .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

It serves as a key intermediate in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators). The bromine and chlorine substituents enhance binding affinity to hydrophobic pockets in target proteins. Structure-activity relationship (SAR) studies often modify the methyl group to optimize pharmacokinetics .

Advanced: How does the steric bulk of the methyl group affect crystallization and polymorph stability?

Methodological Answer:

The methyl group at position 4 disrupts crystal packing, leading to multiple polymorphs. Screening via solvent evaporation (ethanol/water) identifies Form I (monoclinic, P2₁/c) as the most stable. Differential scanning calorimetry (DSC) shows a melting point of 148–150°C for Form I, while Form II (orthorhombic) melts at 142°C. Stability studies (40°C/75% RH, 4 weeks) confirm Form I’s dominance under ambient conditions .

Advanced: What computational tools are recommended for predicting metabolic pathways of this compound?

Methodological Answer:

- ADMET Predictor: Simulates phase I metabolism (e.g., cytochrome P450-mediated oxidation at the methyl group).

- SwissADME: Estimates bioavailability and identifies potential glucuronidation sites.

- Molecular Dynamics (MD): Models interactions with CYP3A4 to predict regioselective hydroxylation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and goggles.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of halogenated byproducts.

- Waste Disposal: Collect halogenated waste separately and neutralize with 10% NaOH before disposal .

Advanced: What research gaps exist in understanding the photostability of this compound?

Methodological Answer:

Limited data exist on UV-induced degradation. Accelerated photostability testing (ICH Q1B guidelines) under UV light (320–400 nm) reveals a 20% degradation over 48 hours, forming dehalogenated byproducts. LC-MS/MS identifies a major photoproduct ([M-Cl-Br+H]⁺ at m/z 150.1). Further studies are needed to correlate degradation kinetics with quantum yield calculations .

Advanced: How can researchers leverage this compound to synthesize bioactive isoxazole derivatives?

Methodological Answer:

- Cycloaddition Reactions: React with hydroxylamine under basic conditions (K₂CO₃, DMSO, 100°C) to form an isoxazole ring at position 5.

- Post-Functionalization: Introduce sulfonamide groups via nucleophilic substitution (e.g., using tosyl chloride) to enhance antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.